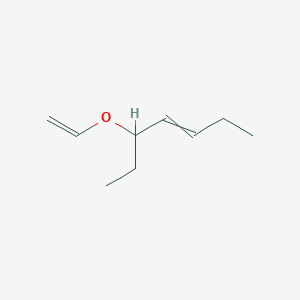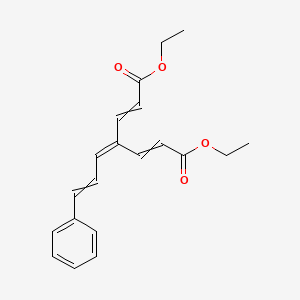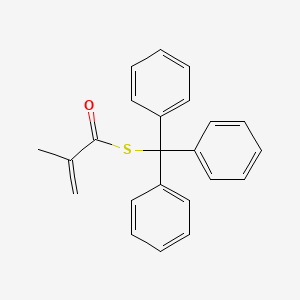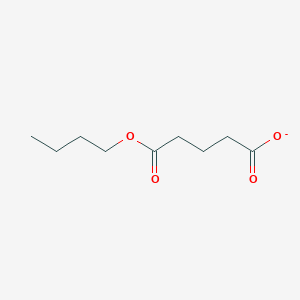
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with carbon disulfide and an alkylating agent such as ethylene oxide. The reaction typically takes place under basic conditions, using a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ethers, esters
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the formulation of specialty chemicals, including corrosion inhibitors and stabilizers.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and carbodithioic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl methacrylate (HEMA)
- 2-Hydroxyethyl acrylate (HEA)
- 2-Hydroxypropyl methacrylate (HPMA)
Comparison
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other hydroxyethyl derivatives. The presence of the carbodithioic acid group further enhances its reactivity and potential applications in various fields. Unlike HEMA, HEA, and HPMA, which are primarily used in polymer chemistry and materials science, this compound finds broader applications in coordination chemistry, biology, and medicine.
Propriétés
Numéro CAS |
90173-93-6 |
|---|---|
Formule moléculaire |
C7H10N2OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-2-methylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C7H10N2OS2/c1-5-8-4-6(7(11)12)9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
Clé InChI |
ORHYJMPVPYYYCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCO)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


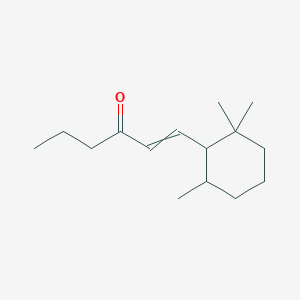
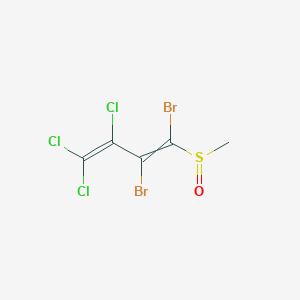
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
